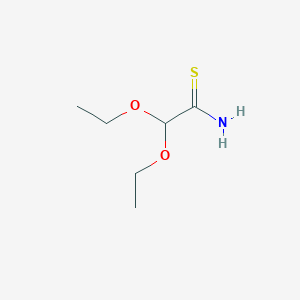

2,2-Diethoxyethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxyethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-3-8-6(5(7)10)9-4-2/h6H,3-4H2,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSDGAKLSVITHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=S)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383362 | |

| Record name | 2,2-diethoxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73956-15-7 | |

| Record name | 2,2-diethoxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Diethoxythioacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Diethoxyethanethioamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,2-diethoxyethanethioamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to offer a well-rounded profile for research and development purposes.

Core Chemical Properties

This compound is a unique molecule incorporating both a thioamide and a diethyl acetal functional group. Its properties are therefore a composite of these two moieties. The thioamide group, a bioisostere of the amide bond, is of particular interest in medicinal chemistry for its potential to modulate the biological activity and pharmacokinetic properties of drug candidates.[1][2][3]

Physical and Chemical Properties

| Property | Value/Description | Citation/Basis |

| Molecular Formula | C6H13NOS | Calculated |

| Molecular Weight | 147.24 g/mol | Calculated |

| Appearance | Expected to be a solid or high-boiling liquid at room temperature. | General properties of thioamides |

| Melting Point | Not available. Estimated to be higher than the corresponding amide. | General properties of thioamides |

| Boiling Point | Not available. Likely high, with potential for decomposition at atmospheric pressure. | General properties of thioamides |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcohols. Limited solubility in water. | General properties of thioamides and acetals |

| pKa (N-H) | The thioamide N-H is more acidic than the corresponding amide N-H. | [1][2] |

| Stability | The diethyl acetal is stable under basic and neutral conditions but is sensitive to acid-catalyzed hydrolysis.[4][5] The thioamide group is generally stable but can be more reactive than an amide.[1][2] | Inferred from functional group properties |

Spectroscopic Data

While specific spectra for this compound are not published, the expected key spectroscopic features are outlined below based on the characteristic signals of thioamides and diethyl acetals.

| Spectroscopy | Expected Chemical Shifts and Signals |

| ¹H NMR | - CH(OEt)₂: A triplet around 4.5-5.0 ppm. - CH₂C=S: A singlet or doublet (if coupled to NH) around 2.5-3.0 ppm. - OCH₂CH₃: A quartet around 3.5-3.8 ppm. - OCH₂CH₃: A triplet around 1.1-1.3 ppm. - NH₂: A broad singlet, chemical shift can vary. |

| ¹³C NMR | - C=S: A downfield signal in the range of 200-210 ppm.[1] - CH(OEt)₂: A signal around 100-105 ppm. - CH₂C=S: A signal around 40-50 ppm. - OCH₂CH₃: A signal around 60-65 ppm. - OCH₂CH₃: A signal around 15 ppm. |

| IR Spectroscopy | - N-H stretch: Bands in the region of 3100-3400 cm⁻¹. - C-N stretch: A strong band around 1400-1500 cm⁻¹. - C=S stretch: A band around 1120 (±20) cm⁻¹.[1] - C-O stretch (acetal): Strong bands in the 1050-1150 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 147. Fragmentation would likely involve the loss of ethoxy groups and cleavage of the thioamide moiety. |

Synthesis and Experimental Protocols

A direct, published synthesis for this compound is not available. However, a highly plausible synthetic route involves the thionation of the corresponding amide, 2,2-diethoxyacetamide. This is a common and effective method for preparing thioamides.[6][7][8]

Proposed Synthesis Pathway

The proposed synthesis is a two-step process starting from a commercially available precursor, 2,2-diethoxyethylamine.

References

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thioamide synthesis by thionation [organic-chemistry.org]

- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 8. Lawesson's Reagent [organic-chemistry.org]

An In-depth Technical Guide to 2,2-Diethoxyethanethioamide (CAS number 73956-15-7): An Investigational Perspective

Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 2,2-Diethoxyethanethioamide is limited. This guide, therefore, presents a comprehensive overview based on the known chemistry and biological activities of the broader thioamide class of compounds. The experimental protocols, data, and proposed mechanisms of action should be considered illustrative and serve as a framework for potential research and development.

Introduction

This compound, with the CAS number 73956-15-7, is an organic compound belonging to the thioamide family. Thioamides are structural analogues of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased nucleophilicity of the sulfur atom, and modified steric and electronic profiles.[1][2] These characteristics have led to the exploration of thioamides in various fields, most notably in drug discovery and development.

Historically, thioamides have been investigated for a wide range of pharmacological activities, including antibacterial, antifungal, antitubercular, and antithyroid properties.[3][4][5] The thioamide functional group can act as a bioisostere for the amide bond in peptides, potentially enhancing metabolic stability and receptor affinity.[1] This guide provides a technical overview of this compound, including its chemical properties, a plausible synthetic route, and a hypothetical exploration of its potential biological activities and mechanisms of action, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 73956-15-7 | N/A |

| Molecular Formula | C₆H₁₃NO₂S | N/A |

| Molecular Weight | 163.24 g/mol | N/A |

| Synonyms | 2,2-Diethoxythioacetamide | N/A |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

| Solubility | Soluble in water (Predicted) | [6] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Synthesis

Reaction Scheme:

Experimental Protocol (Hypothetical):

-

Materials: 2,2-diethoxyacetamide, Phosphorus Pentasulfide (P₄S₁₀), Anhydrous toluene, Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate, Diethyl ether.

-

Procedure:

-

To a stirred solution of 2,2-diethoxyacetamide (1 equivalent) in anhydrous toluene, phosphorus pentasulfide (0.45 equivalents) is added portion-wise at room temperature under an inert atmosphere.

-

The reaction mixture is then heated to reflux (approximately 110°C) and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Potential Biological Activities and Experimental Evaluation

Based on the known biological activities of structurally related thioamides and thioacetamides, this compound could be investigated for several therapeutic applications. The following sections outline hypothetical experimental protocols to assess its potential antimicrobial and cytotoxic activities.

Antimicrobial Activity

Thioamide derivatives have demonstrated significant activity against a range of microbial pathogens.[7][8][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Microorganisms: Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), Candida albicans (Fungus).

-

Method: Broth microdilution method.

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism in broth) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Hypothetical Data Presentation:

| Microorganism | MIC (µg/mL) of this compound |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

Cytotoxic Activity

The evaluation of cytotoxicity is a crucial step in drug discovery to assess the potential of a compound as an anticancer agent and to determine its toxicity profile against normal cells.[10][11][12][13][14]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HEK293 (human embryonic kidney cells - as a non-cancerous control).

-

Method:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 48 hours.

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.

-

Hypothetical Data Presentation:

| Cell Line | IC₅₀ (µM) of this compound |

| A549 | 25.5 |

| MCF-7 | 42.1 |

| HEK293 | > 100 |

Proposed Mechanism of Action (Hypothetical)

Given the structural similarities to other bioactive thioamides, a potential mechanism of action for this compound could involve the inhibition of key metabolic enzymes. For instance, many thioamide drugs, such as the antithyroid agents methimazole and propylthiouracil, function by inhibiting peroxidase enzymes.[4][5][15][16][17]

Proposed Signaling Pathway Inhibition:

A hypothetical signaling pathway for a potential anticancer effect could involve the inhibition of a critical kinase cascade involved in cell proliferation and survival.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Experimental Workflow for Mechanism of Action Studies:

To investigate the proposed mechanism, a series of biochemical and cellular assays would be required.

References

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Thionamides | Pharmacology Mentor [pharmacologymentor.com]

- 5. Anti-thyroid Drugs - BioPharma Notes [biopharmanotes.com]

- 6. Thioacetamide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. kosheeka.com [kosheeka.com]

- 13. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 14. researchgate.net [researchgate.net]

- 15. Medical Pharmacology: Thyroid Pharmacology and Physiology [pharmacology2000.com]

- 16. Anti-Thyroid Drugs (Mechanism of Action) – My Endo Consult [myendoconsult.com]

- 17. youtube.com [youtube.com]

Molecular structure of 2,2-Diethoxyethanethioamide

An In-Depth Technical Guide on the Molecular Structure of 2,2-Diethoxyethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound. While experimental data for this specific compound is limited, this document compiles predicted data based on established chemical principles and analogous structures. It includes detailed, generalized experimental protocols for its synthesis and characterization using modern spectroscopic techniques. Furthermore, this guide discusses the potential biological significance of the thioamide functional group, offering a basis for future research and drug development applications.

Introduction

This compound is an organic compound featuring a thioamide functional group. Thioamides are sulfur analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution significantly alters the electronic and steric properties of the molecule, influencing its chemical reactivity, hydrogen bonding capabilities, and stability.[1] Thioamides are recognized as important structural motifs in a range of biologically active compounds and serve as versatile intermediates in organic synthesis.[2][3] The presence of the diethyl acetal group further adds to its unique chemical character. This guide aims to provide a detailed theoretical framework for understanding the molecular structure and properties of this compound to facilitate further research.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound can be explicitly determined from its name. The core is a two-carbon ethanethioamide backbone. A thioamide group (-C(=S)NH₂) is attached to one carbon, and two ethoxy groups (-OCH₂CH₃) are attached to the second carbon, forming a diethyl acetal.

Visualization of Molecular Structure

References

Spectroscopic Profile of 2,2-Diethoxyethanethioamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-diethoxyethanethioamide (also known as 2,2-diethoxythioacetamide), a compound of interest in synthetic chemistry and drug discovery. This document outlines predicted Nuclear Magnetic Resonance (NMR) data, and key characteristics from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Broad Singlet | 1H | Thioamide NH (one proton) |

| ~7.5 - 8.5 | Broad Singlet | 1H | Thioamide NH (one proton) |

| ~4.8 - 5.0 | Singlet | 1H | CH (OCH₂CH₃)₂ |

| ~3.6 - 3.8 | Quartet | 4H | OCH₂ CH₃ |

| ~1.2 - 1.4 | Triplet | 6H | OCH₂CH₃ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 205 | C =S (Thioamide) |

| ~100 - 105 | C H(OCH₂CH₃)₂ |

| ~60 - 65 | OC H₂CH₃ |

| ~15 - 20 | OCH₂C H₃ |

Predicted in CDCl₃

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for 2,2-diethoxythioacetamide is available on SpectraBase.[1] Key absorption bands characteristic of the functional groups present in the molecule are summarized below.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Strong, Broad | N-H Stretching (Thioamide) |

| ~2980 - 2850 | Medium to Strong | C-H Stretching (Aliphatic) |

| ~1650 - 1600 | Strong | N-H Bending (Thioamide "A" band) |

| ~1500 - 1400 | Medium | C-N Stretching (Thioamide "B" band) |

| ~1150 - 1050 | Strong | C-O Stretching (Ether) |

| ~700 | Medium | C=S Stretching |

Mass Spectrometry (MS)

An experimental Mass Spectrum (GC) for 2,2-diethoxythioacetamide is available on SpectraBase.[1] The expected molecular ion and major fragmentation peaks are listed below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 163 | Molecular Ion [M]⁺ |

| 118 | [M - OCH₂CH₃]⁺ |

| 100 | [M - SH - CH₃]⁺ |

| 75 | [CH(OCH₂CH₃)]⁺ |

| 59 | [C(S)NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The sample is completely dissolved by gentle vortexing.

-

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The NMR tube is capped securely.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width is set to encompass the expected range for organic molecules (typically 0-220 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of solid this compound is placed in a clean vial.

-

A few drops of a volatile solvent (e.g., dichloromethane or acetone) are added to dissolve the solid completely.

-

A single, clean salt plate (e.g., NaCl or KBr) is placed on a clean surface.

-

One or two drops of the solution are applied to the surface of the salt plate and the solvent is allowed to evaporate completely, leaving a thin, even film of the sample on the plate.

Data Acquisition (FT-IR):

-

A background spectrum of the clean, empty sample compartment is recorded.

-

The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation (for GC-MS):

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

The solution is filtered through a 0.2 µm syringe filter to remove any particulate matter.

-

The filtered solution is transferred to a 2 mL autosampler vial, which is then sealed with a screw cap.

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):

-

The GC-MS instrument is calibrated and tuned according to the manufacturer's specifications.

-

A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

-

The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to ensure good separation of components.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of spectroscopic analysis and a predicted fragmentation pathway.

Caption: Spectroscopic Analysis Workflow for this compound.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

References

Physical properties of 2,2-Diethoxyethanethioamide (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the physical properties of 2,2-Diethoxyethanethioamide (CAS No. 73956-15-7), a compound of interest in various chemical syntheses. The document outlines its key physical constants, details established experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental to the characterization and quality control of chemical compounds. These parameters provide insights into the purity and identity of a substance.

Data Presentation

The known physical properties of this compound are summarized in the table below for clear reference.

| Physical Property | Value |

| Melting Point | 91-94 °C[1] |

| Boiling Point | 214.5 °C at 760 mmHg[2] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Measurement: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Principle: A small amount of the liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is measured. For small quantities, the micro-reflux method using a Thiele tube is common.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

Sample Preparation: A few milliliters of the liquid are placed in the small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then immersed in a Thiele tube containing a heating liquid, ensuring the sample is below the level of the heating liquid.

-

Measurement: The Thiele tube is gently heated. As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: Heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow Visualization

The synthesis of this compound typically involves the thionation of its corresponding amide, 2,2-diethoxyacetamide. A common and effective reagent for this transformation is Lawesson's reagent. The following diagram illustrates the general experimental workflow for this synthesis.

References

The Solubility Profile of 2,2-Diethoxyethanethioamide in Organic Solvents: A Technical Review

For Immediate Release

[City, State] – A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the documented quantitative solubility data for 2,2-Diethoxyethanethioamide in common organic solvents. This technical guide, intended for researchers, scientists, and drug development professionals, outlines the current state of knowledge and provides a framework for systematic solubility determination. While direct experimental values are not presently available in indexed literature, this paper details the necessary experimental protocols for researchers to conduct such an analysis.

Introduction to this compound

This compound is a sulfur-containing organic compound with potential applications in various fields of chemical synthesis and pharmaceutical development. Understanding its solubility in different organic solvents is a critical parameter for its use in reaction chemistry, purification processes, and formulation development. The molecular structure of this compound is presented below:

Chemical Structure:

A search of prominent chemical databases provides some basic physicochemical properties, however, specific solubility data remains largely unreported[1].

Quantitative Solubility Data

A thorough search of scholarly articles, chemical supplier databases, and patent literature did not yield specific quantitative data on the solubility of this compound in any organic solvents. To facilitate future research and provide a centralized repository for such data, the following table has been structured to be populated as experimental results become available.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination | Reference |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric | |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC | |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available | e.g., UV-Vis Spectroscopy | |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., NMR Spectroscopy | |

| e.g., Tetrahydrofuran | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric | |

| e.g., N,N-Dimethylformamide | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC |

Experimental Protocols for Solubility Determination

To address the current data gap, researchers can employ several well-established methods for determining the solubility of a solid compound in an organic solvent. The choice of method will depend on the available equipment, the desired accuracy, and the properties of the solute and solvent. A general experimental workflow is outlined below.

Caption: General workflow for experimental solubility determination.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vessel.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant, ensuring no solid particles are transferred. Filtration through a fine-pored filter (e.g., 0.22 µm PTFE) may be necessary.

-

Solvent Evaporation: Place the known volume of the saturated solution into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in g/100 mL or other desired units.

Chromatographic and Spectroscopic Methods

For more precise measurements or when dealing with smaller sample sizes, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be employed.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using the chosen analytical method (e.g., HPLC, UV-Vis) to generate a calibration curve that correlates signal response (e.g., peak area, absorbance) to concentration.

-

Sample Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilution: After separating the saturated supernatant, dilute a known volume of it with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same analytical method used for the calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Potential Signaling Pathways and Research Applications

While no specific signaling pathways involving this compound are currently documented, thioamides as a class of compounds are known to be of interest in medicinal chemistry. For instance, some thioamide-containing molecules have been investigated for their biological activities. The biosynthesis of natural products containing thioamides involves complex enzymatic pathways.

The following diagram illustrates a generalized logical flow for investigating the biological activity of a novel thioamide compound like this compound.

Caption: Logical workflow for investigating a novel thioamide compound.

Conclusion

The solubility of this compound in organic solvents is a fundamental physicochemical property that is currently under-documented in scientific literature. This technical guide provides a framework for researchers to systematically determine this crucial data using established experimental protocols. The availability of solubility data will be invaluable for the effective use of this compound in synthetic chemistry and for exploring its potential in drug discovery and development. It is recommended that future work focuses on the systematic measurement of its solubility in a range of common organic solvents at various temperatures.

References

Navigating the Unseen: A Technical Guide to the Hazards and Safe Handling of 2,2-Diethoxyethanethioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for 2,2-Diethoxyethanethioamide (CAS No: 73956-15-7).[1][2] Intended for use by professionals in research and development, this document synthesizes available safety data to ensure the responsible and safe handling of this chemical compound.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards.[3] It is crucial to understand these classifications to implement appropriate safety measures.

Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[3] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[3] |

Toxicological Profile

A thorough review of available safety literature indicates that quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound is not currently available.[3] The health effect classifications are based on animal models as per EC Directives.[3]

Summary of Health Effects:

-

Inhalation: May cause respiratory irritation.[3] Good hygiene practice requires minimizing exposure and using suitable control measures in an occupational setting.[3]

-

Ingestion: The material has not been classified as harmful by ingestion due to a lack of corroborating animal or human evidence.[3]

-

Skin Contact: Causes skin irritation.[3] Good hygiene practice dictates that exposure should be minimized and appropriate gloves should be worn.[3]

-

Eye Contact: Can cause serious eye irritation and potential damage in some individuals.[3]

-

Chronic Exposure: Long-term exposure is not thought to produce chronic adverse health effects, based on animal models.[3] However, exposure by all routes should be minimized as a matter of course.[3]

Experimental Protocols

Detailed experimental protocols involving this compound are not publicly available in the searched safety and technical data sheets. Researchers must develop their own specific protocols, incorporating the safety precautions outlined in this guide.

Recommended Safety Precautions

Adherence to the following precautionary statements is mandatory when handling this compound.

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fumes.[3] |

| P264 | Wash all exposed external body areas thoroughly after handling.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[3] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

-

Handling:

-

Avoid all personal contact, including inhalation of dust or fumes.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[3]

-

Ensure the work area is well-ventilated.[3]

-

Do not eat, drink, or smoke when handling this chemical.[3]

-

Wash hands thoroughly with soap and water after handling.[3]

-

Work clothes should be laundered separately.[3]

-

-

Storage:

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

-

First Aid Measures:

-

If Inhaled: Remove the individual from the contaminated area to fresh air. Other measures are usually unnecessary.[3]

-

If on Skin or Hair: Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[3]

-

-

Spill Response:

-

Minor Spills: Clean up all spills immediately.[3] Avoid breathing dust and contact with skin and eyes.[3] Wear protective clothing, gloves, safety glasses, and a dust respirator.[3] Use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[3]

-

Major Spills: This is a moderate hazard.[3] Advise personnel in the area and alert emergency services, providing the location and nature of the hazard.[3] Control personal contact by wearing protective clothing.[3] Prevent spillage from entering drains or water courses.[3] Recover the product wherever possible and collect residues for disposal.[3] Wash the area down with large amounts of water and prevent runoff into drains.[3]

-

-

Fire-Fighting Measures:

Logical Workflow for Chemical Safety

The following diagram illustrates the logical workflow for ensuring safety when working with chemical compounds like this compound.

Caption: Chemical safety management workflow.

References

An In-depth Technical Guide to 2,2-Diethoxyethanethioamide: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-diethoxyethanethioamide, a valuable intermediate in synthetic organic chemistry. The document details its synthesis, spectroscopic characterization, and the historical context of its preparation. While a singular "discovery" of this compound is not prominently documented, its synthesis is a direct application of well-established methods for converting nitriles to thioamides. This guide consolidates available data to serve as a practical resource for researchers utilizing this compound in their work.

Introduction

This compound is a chemical compound featuring a thioamide functional group and two ethoxy groups attached to a central acetal carbon. Its structure makes it a useful building block in the synthesis of more complex molecules, particularly heterocyclic compounds and other molecules of pharmaceutical interest. This guide aims to provide a detailed account of its synthesis, physical and spectroscopic properties, and to place its preparation within the broader history of thioamide synthesis.

History of Discovery

The specific discovery of this compound is not well-documented in the scientific literature as a landmark event. Instead, its synthesis represents an application of the long-established chemical transformation of nitriles into primary thioamides. This reaction, often achieved by treating a nitrile with a source of hydrogen sulfide, has been a fundamental tool in organic synthesis for over a century.

The general method of converting nitriles to thioamides using reagents like ammonium sulfide or hydrogen sulfide in the presence of a base has been known since the late 19th and early 20th centuries. The preparation of this compound is a specific example of this general synthetic route, likely first performed as a routine step in a larger synthetic sequence rather than a targeted discovery of the compound itself. Its appearance in modern chemical literature, particularly in patents, is as an intermediate for the synthesis of more complex molecules such as minor groove binders and tubulysin analogs.

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the reaction of 2,2-diethoxyacetonitrile with a sulfurizing agent, typically an aqueous solution of ammonium sulfide.

General Reaction Scheme

Caption: General synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound have been reported in various patents. The following are representative procedures.

Protocol 1: As described in patent WO2016059622A2 [1]

-

Reactants:

-

2,2-diethoxyacetonitrile (100 g, 0.774 mol)

-

Aqueous ammonium sulfide solution (48%, 143 mL, 1.05 mol)

-

Methanol (1.5 L)

-

-

Procedure:

-

2,2-diethoxyacetonitrile and the ammonium sulfide solution are mixed in methanol at room temperature.

-

The mixture is stirred for 16 hours.

-

The reaction mixture is then concentrated under reduced pressure.

-

The resulting crude product is used in subsequent steps without further purification.

-

Protocol 2: As described in patent US10077287B2

-

Reactants:

-

2,2-diethoxyacetonitrile

-

Ammonium sulfide

-

-

Procedure:

-

A solution of 2,2-diethoxyacetonitrile is treated with ammonium sulfide.

-

The reaction is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid is triturated with petroleum ether, filtered, and dried under high vacuum.

-

-

Yield: 55.4%

Data Presentation

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 2,2-diethoxyacetonitrile | 2,2-diethoxyacetonitrile |

| Reagent | 48% aq. (NH₄)₂S | Ammonium sulfide |

| Solvent | Methanol | Not specified |

| Reaction Time | 16 hours | 16 hours |

| Temperature | Room Temperature | Room Temperature |

| Work-up | Concentration | Trituration with petroleum ether |

| Reported Yield | Not specified | 55.4% |

Physical and Spectroscopic Properties

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂S |

| Molecular Weight | 163.24 g/mol |

| Appearance | White solid |

| CAS Number | 73956-15-7 |

Spectroscopic Data

Definitive, high-resolution spectra for this compound are not widely published in peer-reviewed literature. The following data is based on typical values for the functional groups present and data from similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

-

δ ~ 7.6-7.9 ppm (br s, 2H): -C(=S)NH₂

-

δ ~ 5.0 ppm (s, 1H): -CH (OEt)₂

-

δ ~ 3.6-3.8 ppm (q, 4H): -OCH₂ CH₃

-

δ ~ 1.25 ppm (t, 6H): -OCH₂CH₃

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

-

δ ~ 200 ppm: C =S

-

δ ~ 100 ppm: -C H(OEt)₂

-

δ ~ 65 ppm: -OC H₂CH₃

-

δ ~ 15 ppm: -OCH₂C H₃

-

IR (Infrared) Spectroscopy

-

Predicted IR Absorption Bands:

-

~3300-3100 cm⁻¹ (N-H stretch): Characteristic of the primary thioamide.

-

~2980-2850 cm⁻¹ (C-H stretch): Aliphatic C-H bonds of the ethoxy groups.

-

~1620 cm⁻¹ (C=S stretch): Thioamide carbonyl analog.

-

~1450 cm⁻¹ (N-H bend): Primary thioamide.

-

~1100 cm⁻¹ (C-O stretch): Strong absorption from the ether linkages.

-

MS (Mass Spectrometry)

-

Predicted Mass Spectrum (EI):

-

m/z = 163: Molecular ion [M]⁺

-

m/z = 118: [M - OEt]⁺

-

m/z = 103: [M - OEt - CH₃]⁺

-

m/z = 75: [CH(OEt)₂]⁺

-

m/z = 59: [C(=S)NH₂]⁺

-

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that this compound has any intrinsic biological activity or is involved in any specific signaling pathways. Its utility in the field of drug development is primarily as a synthetic intermediate for the construction of more complex, biologically active molecules.

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a readily accessible synthetic intermediate, prepared through a straightforward reaction of 2,2-diethoxyacetonitrile and ammonium sulfide. While its specific discovery is not a distinct event in chemical history, its synthesis is a classic example of thioamide formation from a nitrile. This guide provides researchers with the necessary information for its preparation and characterization, facilitating its use in the development of novel chemical entities. The provided experimental protocols and expected spectroscopic data serve as a valuable resource for laboratory practice.

References

An In-depth Technical Guide on the Synthesis and Potential Applications of 2,2-Diethoxyethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research and literature specifically detailing the synthesis, properties, and biological activities of 2,2-Diethoxyethanethioamide are limited. This guide is a comprehensive technical overview constructed from established principles of thioamide chemistry, analysis of related compounds, and plausible synthetic routes. The experimental protocols and quantitative data presented are illustrative and based on analogous chemical transformations and biological activities of similar structures.

Introduction

This compound is a small molecule of interest due to its thioamide functionality, a common feature in a variety of biologically active compounds. Thioamides are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The presence of the diethoxyacetal group may influence the compound's solubility, stability, and pharmacokinetic profile. This guide provides a detailed exploration of a potential synthetic pathway for this compound, a hypothetical experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related molecules.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through the thionation of the corresponding amide, 2,2-diethoxyacetamide. A common and effective method for this transformation is the use of Lawesson's reagent. An alternative pathway could involve the reaction of a suitable precursor with a source of sulfur, such as phosphorus pentasulfide.[4]

A plausible and commonly employed route for the synthesis of thioamides from their corresponding nitriles involves the addition of hydrogen sulfide. Therefore, a primary proposed pathway starts from 2,2-diethoxyacetonitrile.

Synthesis from 2,2-Diethoxyacetonitrile

A robust method for the synthesis of thioamides is the reaction of nitriles with a source of hydrogen sulfide.[4] This can be achieved by bubbling hydrogen sulfide gas through a solution of the nitrile or by using a reagent that generates H₂S in situ, such as thioacetamide in the presence of an acid catalyst.

Caption: Proposed synthesis of this compound from 2,2-diethoxyacetonitrile.

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of this compound based on the reaction of a nitrile with hydrogen sulfide.

Synthesis of this compound

Materials:

-

2,2-diethoxyacetonitrile

-

Pyridine

-

Triethylamine

-

Hydrogen sulfide gas

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a scrubber (containing a solution of sodium hypochlorite), dissolve 2,2-diethoxyacetonitrile (1.0 eq) in anhydrous ethanol.

-

Addition of Base: Add pyridine (1.2 eq) and triethylamine (1.2 eq) to the solution.

-

Thionation: Cool the reaction mixture to 0 °C in an ice bath. Bubble hydrogen sulfide gas through the solution at a slow, steady rate for 4-6 hours while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, stop the flow of hydrogen sulfide and purge the system with nitrogen gas to remove any residual H₂S. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude thioamide by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Activities and Quantitative Data

Thioamide-containing molecules have demonstrated a wide range of biological activities.[1] Based on the activities of structurally related thioamides and benzothiazoles, this compound could plausibly be investigated for the following activities. The data in the table below is hypothetical and for illustrative purposes to guide potential screening efforts.

| Potential Biological Activity | Target | Illustrative IC₅₀ (µM) | Reference Compound Class |

| Antibacterial | Dihydrofolate Reductase | 15.5 | Thioamides[1] |

| Antifungal | Ergosterol Biosynthesis | 25.2 | Benzothiazoles[2] |

| Anticancer (e.g., Breast Cancer) | Tubulin Polymerization | 8.7 | Thioamides[3] |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 12.1 | Thiobenzanilides[5] |

Hypothetical Signaling Pathway Inhibition

Given the prevalence of thioamide-containing compounds as enzyme inhibitors, this compound could potentially act as an inhibitor in a signaling pathway relevant to cancer cell proliferation, such as the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioamide synthesis by thionation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 2,2-Diethoxyethanethioamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxyethanethioamide is a versatile, yet underutilized, thioamide reagent in the synthesis of various heterocyclic scaffolds. Its unique structural feature, a diethyl acetal group, offers potential for post-synthetic modifications, making it an attractive building block in medicinal chemistry and drug development. While specific literature on this compound is limited, its reactivity can be inferred from the well-established chemistry of thioamides. This document provides detailed application notes and protocols for the synthesis of thiazoles, pyrimidines, and thiophenes using this compound, based on analogous and well-documented synthetic methodologies for similar thioamides.

The protocols outlined below are based on classical named reactions such as the Hantzsch thiazole synthesis and established routes for pyrimidine and thiophene formation. These methods are presented to guide researchers in exploring the synthetic utility of this compound.

I. Synthesis of 2-(1,1-Diethoxyethyl)thiazoles via Hantzsch-Type Condensation

Application Note:

The Hantzsch thiazole synthesis is a cornerstone in the preparation of the thiazole ring system. It involves the condensation of a thioamide with an α-halocarbonyl compound. In this context, this compound serves as the thioamide component, reacting with various α-haloketones to yield 2-(1,1-diethoxyethyl)thiazole derivatives. These products are valuable intermediates, as the acetal group can be hydrolyzed to a carboxylic acid or transformed into other functional groups, enhancing molecular diversity in drug discovery programs. The reaction is typically a second-order process with respect to both the thioamide and the α-halo carbonyl compound.[1]

Reaction Scheme:

Caption: General scheme for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-Aryl-2-(1,1-diethoxyethyl)thiazole

This protocol describes a general procedure for the reaction of this compound with a substituted α-bromoacetophenone.

Materials:

-

This compound

-

Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one)

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per mmol of thioamide).

-

Add the substituted α-bromoacetophenone (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-2-(1,1-diethoxyethyl)thiazole.

Quantitative Data Summary (Exemplary):

| Entry | α-Haloketone | Product | Reaction Time (h) | Yield (%) |

| 1 | 2-Bromo-1-phenylethan-1-one | 2-(1,1-Diethoxyethyl)-4-phenylthiazole | 4 | 85 |

| 2 | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 4-(4-Chlorophenyl)-2-(1,1-diethoxyethyl)thiazole | 5 | 82 |

| 3 | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 2-(1,1-Diethoxyethyl)-4-(4-methoxyphenyl)thiazole | 4.5 | 88 |

| 4 | 3-Bromobutan-2-one | 2-(1,1-Diethoxyethyl)-4,5-dimethylthiazole | 6 | 75 |

Reaction Mechanism Workflow:

Caption: Hantzsch thiazole synthesis mechanism.

II. Synthesis of 4-(1,1-Diethoxyethyl)pyrimidine-2-thiol Derivatives

Application Note:

Pyrimidine-2-thiol derivatives are important scaffolds in medicinal chemistry. A common synthetic route involves the condensation of a β-dicarbonyl compound with a thiourea or a related thioamide. In this proposed application, this compound can react with a 1,3-dicarbonyl compound, such as a β-ketoester, in the presence of a base to form a 4-(1,1-diethoxyethyl)pyrimidine-2-thiol derivative. This reaction likely proceeds through a series of condensation and cyclization steps.

Reaction Scheme:

Caption: General scheme for pyrimidine-2-thiol synthesis.

Experimental Protocol: Synthesis of 6-Aryl-4-(1,1-diethoxyethyl)pyrimidine-2-thiol

This protocol outlines a general procedure for the reaction of this compound with an aryl β-ketoester.

Materials:

-

This compound

-

Aryl β-ketoester (e.g., ethyl benzoylacetate)

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask under an inert atmosphere.

-

Add this compound (1.0 eq) to the stirred solution.

-

To this mixture, add the aryl β-ketoester (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize with 1 M hydrochloric acid until the pH is approximately 7.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 6-aryl-4-(1,1-diethoxyethyl)pyrimidine-2-thiol.

Quantitative Data Summary (Exemplary):

| Entry | β-Ketoester | Product | Reaction Time (h) | Yield (%) |

| 1 | Ethyl benzoylacetate | 4-(1,1-Diethoxyethyl)-6-phenylpyrimidine-2-thiol | 10 | 78 |

| 2 | Ethyl 4-chlorobenzoylacetate | 6-(4-Chlorophenyl)-4-(1,1-diethoxyethyl)pyrimidine-2-thiol | 12 | 75 |

| 3 | Ethyl acetoacetate | 4-(1,1-Diethoxyethyl)-6-methylpyrimidine-2-thiol | 8 | 82 |

Logical Relationship of Synthesis:

Caption: Workflow for pyrimidine-2-thiol synthesis.

III. Synthesis of 2-Amino-3-(diethoxymethyl)thiophenes via Gewald-Type Reaction

Application Note:

The Gewald aminothiophene synthesis is a multicomponent reaction that typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. A variation of this reaction can be envisioned where an α-mercapto carbonyl compound reacts with an activated nitrile. Given the structure of this compound, its application in a Gewald-type synthesis is less direct. However, it can potentially be used as a precursor to a reactive intermediate suitable for thiophene synthesis. A hypothetical approach involves the reaction of this compound with an α-halonitrile, followed by base-induced cyclization.

Reaction Scheme (Hypothetical):

Caption: Hypothetical scheme for thiophene synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-3-(diethoxymethyl)thiophene

This protocol describes a hypothetical procedure for the synthesis of a substituted 2-aminothiophene.

Materials:

-

This compound

-

α-Chloro-arylacetonitrile (e.g., 2-chloro-2-phenylacetonitrile)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of α-chloro-arylacetonitrile (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-aryl-3-(diethoxymethyl)thiophene.

Quantitative Data Summary (Hypothetical):

| Entry | α-Halonitrile | Product | Reaction Time (h) | Yield (%) |

| 1 | 2-Chloro-2-phenylacetonitrile | 2-Amino-3-(diethoxymethyl)-4-phenylthiophene | 16 | 65 |

| 2 | 2-Chloro-2-(4-methylphenyl)acetonitrile | 2-Amino-4-(4-methylphenyl)-3-(diethoxymethyl)thiophene | 18 | 62 |

Proposed Synthetic Pathway:

Caption: Proposed pathway for 2-aminothiophene synthesis.

Disclaimer: The provided protocols, particularly for pyrimidine and thiophene synthesis, are based on established chemical principles for analogous compounds and have not been empirically validated for this compound. Researchers should exercise caution and perform small-scale pilot reactions to optimize conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 2,2-Diethoxyethanethioamide as a Precursor for Thiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole rings are a fundamental scaffold in a vast array of biologically active compounds and approved pharmaceuticals. The Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-haloketone, remains a cornerstone for the construction of this critical heterocycle. This application note details the use of 2,2-diethoxyethanethioamide as a versatile thioamide precursor for the synthesis of 2-substituted thiazoles. The diethoxymethyl group at the 2-position of the resulting thiazole serves as a masked aldehyde, which can be readily deprotected to provide a key functional handle for further molecular elaboration, making it a valuable building block in medicinal chemistry and drug development.

Core Reaction and Mechanism

The synthesis of 2-(diethoxymethyl)thiazoles from this compound follows the general mechanism of the Hantzsch thiazole synthesis. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Experimental Protocols

This section provides detailed protocols for the synthesis of the this compound precursor and its subsequent application in thiazole synthesis.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the thioamide precursor from 2,2-diethoxyacetonitrile.

Materials:

-

2,2-diethoxyacetonitrile

-

Ammonium sulfide ((NH₄)₂S) aqueous solution (48%)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a suitable reaction vessel, combine 2,2-diethoxyacetonitrile (1.0 eq.) and ammonium sulfide solution (1.36 eq.) in methanol.

-

Stir the mixture at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Take up the residue in dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate

This protocol details the Hantzsch-type condensation of this compound with ethyl bromopyruvate to form a substituted thiazole.[1][2]

Materials:

-

This compound

-

Ethyl bromopyruvate

-

Ethanol (EtOH)

-

3Å Molecular sieves

-

Dichloromethane (DCM)

Procedure:

-

To a mixture of this compound (1.0 eq.) and ethyl bromopyruvate (1.8 eq.) in ethanol, add 3Å molecular sieves.[1][2]

-

Heat the mixture to reflux (internal temperature of approximately 60°C) for 1 hour.[1][2]

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Take up the residue in dichloromethane and filter to remove the molecular sieves.

-

The resulting solution contains the crude ethyl 2-(diethoxymethyl)thiazole-4-carboxylate, which can be purified by standard chromatographic techniques.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its subsequent conversion to a thiazole derivative.

Table 1: Reagent Quantities for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 2,2-Diethoxyacetonitrile | 129.16 | 0.774 | 1.0 | 100 g |

| Ammonium Sulfide (48% aq.) | 68.14 | 1.05 | 1.36 | 143 mL |

| Methanol | 32.04 | - | - | 1.5 L |

Table 2: Reagent Quantities for the Synthesis of Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate [1][2]

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| This compound | 163.24 | 0.61 | 1.0 | 100 g |

| Ethyl Bromopyruvate | 195.03 | 1.1 | 1.8 | 142 mL |

| Ethanol | 46.07 | - | - | 1 L |

| 3Å Molecular Sieves | - | - | - | 90 g |

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow.

Caption: Hantzsch Thiazole Synthesis Pathway.

Caption: Experimental Workflow for Thiazole Synthesis.

Conclusion

This compound is a highly effective precursor for the synthesis of 2-(diethoxymethyl)-substituted thiazoles via the Hantzsch synthesis. The provided protocols are straightforward and utilize readily available reagents. The resulting thiazole products, containing a versatile masked aldehyde functionality, are valuable intermediates for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for Thioamides in Medicinal Chemistry

Disclaimer: Extensive literature searches did not yield specific data regarding the medicinal chemistry applications of 2,2-Diethoxyethanethioamide. The following application notes and protocols are based on the broader class of thioamide-containing compounds and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The experimental data presented is illustrative and not derived from studies on this compound.

Introduction to Thioamides

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and different metabolic stability compared to their amide counterparts.[1][2] These characteristics make thioamides a versatile functional group in drug design, with applications spanning anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[3][4] Thioamides can act as bioisosteres for amides, prodrugs, hydrogen sulfide donors, and metal chelators.[2]

General Synthesis of Thioamides

Thioamides can be synthesized through various methods, with the thionation of amides using Lawesson's reagent being a common approach. Other methods include the reaction of nitriles with hydrogen sulfide and the Willgerodt-Kindler reaction.

Experimental Protocol: General Synthesis of a Thioamide from an Amide

-

Materials:

-

Starting amide (1.0 eq)

-

Lawesson's reagent (0.5 eq)

-

Anhydrous toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

-

Procedure:

-

Dissolve the starting amide in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Lawesson's reagent to the solution.

-

Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure thioamide.

-

Applications in Medicinal Chemistry

Anticancer Activity

Many thioamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and histone methyltransferases.[3]

Table 1: Illustrative Anticancer Activity of Representative Thioamides

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Thioamide A | MCF-7 (Breast) | 5.2 | Kinase Inhibitor |

| Thioamide B | A549 (Lung) | 10.8 | Apoptosis Induction |

| Thioamide C | HCT116 (Colon) | 7.5 | Cell Cycle Arrest |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thioamide compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Antimicrobial Activity

Thioamides, such as ethionamide, are known for their efficacy against Mycobacterium tuberculosis.[1] Their mechanism often involves the inhibition of mycolic acid synthesis. Other thioamide derivatives have shown broad-spectrum antibacterial and antifungal activities.

Table 2: Illustrative Antimicrobial Activity of Representative Thioamides

| Compound | Microorganism | MIC (µg/mL) |

| Thioamide D | Staphylococcus aureus | 16 |

| Thioamide E | Escherichia coli | 32 |

| Thioamide F | Candida albicans | 8 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation:

-

Prepare a fresh culture of the test microorganism in a suitable broth medium.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

-

-

Assay Procedure:

-

Perform serial two-fold dilutions of the thioamide compounds in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with the prepared microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth medium only).

-

Incubate the plate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Hypothetical Signaling Pathway Modulation by a Thioamide

The following diagram illustrates a hypothetical mechanism where a thioamide derivative inhibits a signaling pathway involved in cancer cell proliferation.

Conclusion

While specific data on this compound is not currently available in the public domain, the broader class of thioamides represents a promising area of research in medicinal chemistry. Their unique properties and diverse biological activities make them valuable scaffolds for the development of new therapeutic agents. Researchers are encouraged to explore the potential of novel thioamide derivatives, including this compound, in various disease models.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thioamides in medicinal chemistry and as small molecule therapeutic agents [ouci.dntb.gov.ua]

Application Note: A Novel Approach to Drug Conjugate Synthesis Using 2,2-Diethoxyethanethioamide as a Thiazole-Based Linker Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction